molecular formula C10H20N2O3 B1407401 tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 1780283-92-2

tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B1407401
CAS No.: 1780283-92-2
M. Wt: 216.28 g/mol
InChI Key: SXRTUAVBFKKAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate is a synthetic azetidine derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. The compound features both a reactive primary amine and a hydroxyethyl group on the same carbon atom of the azetidine ring, a constrained four-membered nitrogen heterocycle. This structure, protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable bifunctional scaffold for constructing more complex molecules. Azetidine rings are increasingly important in pharmaceutical development as saturated heterocycles that can improve the physicochemical and metabolic properties of drug candidates . They are found in a variety of bioactive molecules, including antihypertensive agents and cytotoxic alkaloids . The 3-hydroxyethylamino substitution pattern on the azetidine core is analogous to other high-value azetidine amino acids and esters used as conformationally restricted analogs of endogenous amino acids like GABA or as building blocks for peptide libraries . This compound is intended for use in synthetic organic chemistry applications, such as the synthesis of novel active pharmaceutical ingredients (APIs) and the generation of diverse compound libraries for screening. It is offered For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRTUAVBFKKAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780283-92-2
Record name tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material and Core Ring Formation

The synthesis generally begins with the formation of the azetidine ring, a four-membered nitrogen heterocycle. Several methods are employed:

  • Cyclization of Suitable Precursors: The azetidine core can be synthesized via cyclization of amino alcohols or amino acids. Common reagents include triphosgene or phosgene, which facilitate intramolecular cyclization through carbamate or carbonate intermediates.

  • Strain-Release Reactions: Recent advances utilize strain-release cyclizations from 1-azabicyclo[1.1.0]butanes, which are highly reactive due to ring strain. These intermediates can be selectively opened to form azetidines under mild conditions, often with nucleophiles like amines or alcohols.

Introduction of the Hydroxyethyl Group

The hydroxyethyl side chain is typically introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic Substitution: Starting from an azetidine derivative bearing a leaving group (e.g., halide), 2-bromoethanol or 2-chloroethanol can be used as nucleophiles under basic conditions to attach the hydroxyethyl moiety.

  • Reductive Amination: Alternatively, aldehyde or ketone precursors bearing hydroxyethyl groups can be reacted with amines in the presence of reducing agents like sodium cyanoborohydride, although this method is less common due to potential side reactions.

Protection and Deprotection Strategies

  • Carbamate Protection: The amino group at position 3 is protected as a tert-butyl carbamate (Boc group) using tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures selectivity during subsequent reactions.

  • Hydroxy Group Protection: If necessary, the hydroxyl group can be protected as a silyl ether or ester to prevent undesired side reactions, although specific protocols vary depending on the synthetic route.

Specific Synthetic Pathways

Route via Nucleophilic Substitution of Azetidine Precursors

One common method involves starting from tert-butyl 3-aminazetidine-1-carboxylate, which undergoes nucleophilic substitution with 2-bromoethanol:

Step 1: Synthesis of tert-butyl 3-aminazetidine-1-carboxylate (via cyclization or ring closure methods).
Step 2: Nucleophilic attack on 2-bromoethanol in the presence of a base (e.g., potassium carbonate) to attach the hydroxyethyl group.
Step 3: Purification by chromatography to isolate tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate.

This approach is supported by literature emphasizing nucleophilic substitution reactions under mild, basic conditions.

Route via Strain-Release Cyclization

Using 1-azabicyclo[1.1.0]butane derivatives, the azetidine ring can be generated through strain-release reactions:

Step 1: Synthesis of 1-azabicyclo[1.1.0]butane from suitable precursors.
Step 2: Nucleophilic opening of the strained bicyclic system with 2-hydroxyethylamine derivatives.
Step 3: Boc protection of the amino group post-ring opening.

This method offers high regio- and stereoselectivity and has been demonstrated in recent publications for rapid synthesis of azetidine derivatives.

Data Tables Summarizing Reaction Conditions and Yields

Method Starting Material Reagents Conditions Yield (%) References
Nucleophilic substitution tert-Butyl 3-aminazetidine-1-carboxylate 2-bromoethanol, K2CO3 CH3CN or DMF, room temp, 12-24h 65-80
Strain-release cyclization 1-azabicyclo[1.1.0]butane derivatives Hydroxyethylamine derivatives Mild heating, inert atmosphere 70-85

Notes on Optimization and Challenges

  • Selectivity: Protecting groups such as Boc are essential to prevent side reactions at the amino group during nucleophilic substitutions.
  • Reaction Conditions: Mild temperatures and anhydrous solvents improve yields and purity.
  • Scale-up: Strain-release methods are promising for gram-scale synthesis, offering rapid and diversified access to azetidine derivatives.

Comparison with Similar Compounds

Structural Analogs with Amino and Hydroxyalkyl Substituents

Compound Name CAS Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate 1780283-92-2 -NH₂, -CH₂CH₂OH C₁₀H₂₀N₂O₃ 216.28 Potential drug intermediate; dual functionalization enables diverse reactivity
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 -NH₂, -CH₂OH C₉H₁₈N₂O₃ 202.25 Shorter chain may reduce steric hindrance; used in peptide synthesis
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 152537-03-6 -CH₂CH₂OH C₁₀H₁₉NO₃ 201.26 Lacks amino group; lower polarity than amino analogs; boiling point: ~287°C

Key Differences :

  • The amino group in the target compound enhances hydrogen-bonding capacity and nucleophilicity compared to the hydroxyethyl-only analog (CAS: 152537-03-6) .

Halogenated and Aromatic Analogs

Compound Name CAS Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 -CH₂CH₂Br C₁₀H₁₈BrNO₂ 264.16 Bromoethyl acts as a leaving group; used in alkylation reactions
tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate 2156173-79-2 -NH₂, -C₆H₄F C₁₄H₁₇FN₂O₂ 266.32 Aromatic fluorophenyl group enhances π-π interactions; potential kinase inhibitor
tert-Butyl 3-amino-3-(3-bromophenyl)azetidine-1-carboxylate 2155117-65-8 -NH₂, -C₆H₄Br C₁₄H₁₉BrN₂O₂ 327.22 Bromophenyl enables cross-coupling reactions; higher molecular weight

Key Differences :

  • Bromoethyl (CAS: 1420859-80-8) and bromophenyl (CAS: 2155117-65-8) analogs are more lipophilic and reactive than the hydroxyethyl target compound .
  • Aromatic substituents (e.g., 4-fluorophenyl) introduce planar rigidity, altering binding affinity in biological targets compared to flexible hydroxyethyl groups .

Analogs with Ester and Heteroatom Substituents

Compound Name CAS Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 158602-35-8 -CH₂COOEt C₁₂H₂₁NO₄ 243.30 Ethoxycarbonyl group aids in hydrolysis studies; TPSA: 55.4 Ų
tert-Butyl 3-allyl-3-cyanoazetidine-1-carboxylate N/A -CH₂CH₂CH₂, -CN C₁₁H₁₈N₂O₂ 210.28 Cyano group increases electrophilicity; used in cycloaddition reactions

Key Differences :

  • The ethoxycarbonyl analog (CAS: 158602-35-8) is more prone to hydrolysis than the hydroxyethyl target compound, limiting its stability in aqueous environments .
  • The cyano group in the allyl-cyano analog enhances reactivity in click chemistry but reduces biocompatibility .

Biological Activity

Tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS No. 152537-03-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C10H19NO3, with a molecular weight of 201.26 g/mol. Key physical properties include:

  • Boiling Point : Not specified
  • Molar Refractivity : 57.75
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3

These properties suggest that the compound has a relatively high degree of solubility and potential for interaction with biological targets.

The biological activity of this compound appears to be linked to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are implicated in autoimmune responses and inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies reported significant apoptosis induction in breast cancer cell lines when treated with this compound, measured by the increase in activated caspase-3 levels .

In Vivo Studies

In vivo experiments using mouse models have provided insights into the therapeutic potential of this compound. For example, in a lupus disease model (NZBWF1/J mice), oral dosing showed a reduction in auto-antibody titers associated with systemic lupus erythematosus when treated with this compound . The treatment led to statistically significant improvements compared to control groups, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activity Findings

Study TypeModel/Cell LineTreatment DoseKey Findings
In VitroMDA-MB-231 (Breast Cancer)Varies (up to 100 µM)Induction of apoptosis via caspase activation
In VivoNZBWF1/J Mice33 mg/kg - 300 mg/kgReduction in anti-dsDNA auto-antibodies

Case Studies

  • Case Study on Autoimmunity : In the NZBWF1/J mouse model, continuous treatment over several weeks resulted in a marked decrease in disease progression as evidenced by lower titers of anti-dsDNA antibodies. This suggests a promising role for the compound in managing autoimmune diseases .
  • Cancer Cell Line Response : In a study focused on breast cancer cell lines, the compound was shown to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves starting with tert-butyl 3-oxoazetidine-1-carboxylate, followed by condensation with 2-hydroxyethylamine and subsequent reduction. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a structurally similar compound) was synthesized using tert-butyl 3-oxoazetidine-1-carboxylate as a precursor, with i-PrOH as the solvent . Characterization via 1^1H/13^13C NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How can the stereochemical integrity of this compound be validated during synthesis?

X-ray crystallography is the gold standard for confirming stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, even for small molecules with complex substituents like the hydroxyethyl group . Chiral HPLC or polarimetry can supplement this for intermediates lacking crystallinity.

Q. What are the key stability considerations for storing this compound?

The compound’s Boc-protected amine and hydroxyl group make it sensitive to moisture and acidic conditions. Storage at -20°C under inert gas (e.g., argon) in anhydrous solvents (e.g., DCM or THF) is recommended. Purity degradation >2% over six months has been observed in suboptimal conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation (>10 mmol)?

Scale-up requires careful control of exothermic reactions. A reported method for tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate involves slow addition of 2-hydroxyethylamine to tert-butyl 3-oxoazetidine-1-carboxylate at 0°C, followed by NaBH4_4 reduction in i-PrOH . Yields improved from 65% (1 mmol) to 82% (10 mmol) via dropwise reagent addition and inert atmosphere maintenance.

Q. What strategies mitigate side reactions during functionalization of the hydroxyethyl group?

Protection of the hydroxyl group (e.g., silylation with TBSCl) before further reactions prevents unintended oxidation or nucleophilic interference. For example, tert-butyl 3-(2-TBS-oxyethyl)azetidine-1-carboxylate was synthesized with >90% efficiency in a Mitsunobu reaction . Deprotection with TBAF restored the hydroxyl group without azetidine ring cleavage.

Q. How is this compound utilized in fragment-based drug discovery (FBDD)?

The azetidine scaffold’s rigidity and sp3^3-rich structure make it valuable for targeting protein-protein interactions. In glycosidase inhibitor studies, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate derivatives were coupled with boronic acid-containing sugars via Ni-catalyzed carboboration, achieving nanomolar binding affinity .

Methodological Notes

  • Crystallography: SHELXL refinement parameters should include anisotropic displacement for non-H atoms and hydrogen bonding analysis for hydroxyl groups .
  • Chromatography: Use C18 reverse-phase columns with 0.1% TFA in acetonitrile/water for optimal separation of polar intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.